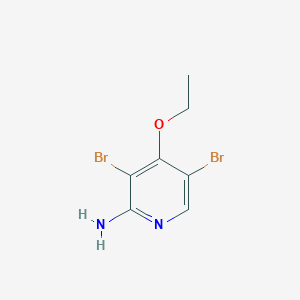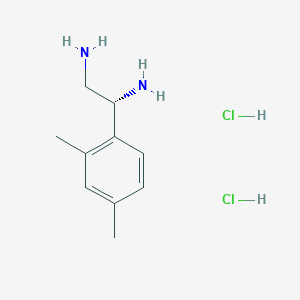![molecular formula C11H11N B13033307 1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor to form the cyclopropane ring, followed by the introduction of the amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds to single bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Aplicaciones Científicas De Investigación
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,1a,6,6a-Tetrahydrocyclopropa[a]indene: This compound shares a similar core structure but lacks the amine group.
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol: This compound has a hydroxyl group instead of an amine group.
Uniqueness
1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine is unique due to the presence of the amine group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
tetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-trien-11-amine |
InChI |
InChI=1S/C11H11N/c12-8-3-1-2-5-6-4-7-9(6)11(7)10(5)8/h1-3,6-7,9,11H,4,12H2 |
Clave InChI |
CONBAQBLAAZBST-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C1C4=C(C23)C(=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



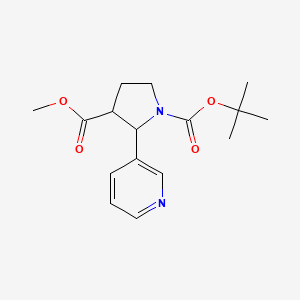

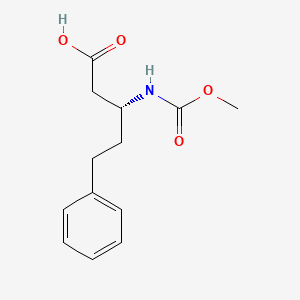
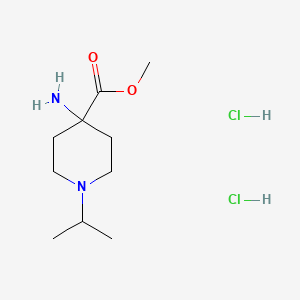
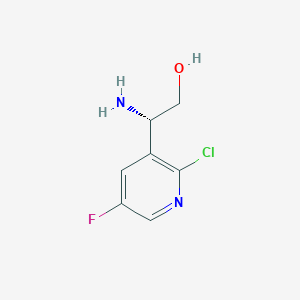
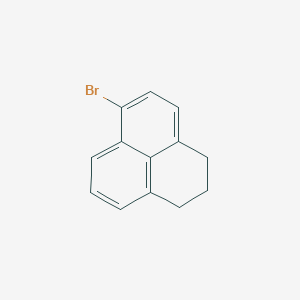
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B13033273.png)
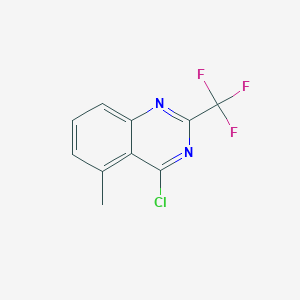
![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
